Product packaging for 5-Allyl-3-methylisoquinoline(Cat. No.:)

5-Allyl-3-methylisoquinoline

Cat. No.: B8599892
M. Wt: 183.25 g/mol
InChI Key: KZEAXBIAWSEFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Allyl-3-methylisoquinoline is a synthetic isoquinoline derivative designed for use as a key intermediate in advanced organic synthesis and drug discovery research. The isoquinoline scaffold is a privileged structure in medicinal chemistry , known for its presence in biologically active alkaloids and its utility in constructing complex molecular architectures . This particular compound features a methyl group at the 3-position and a reactive allyl group at the 5-position, making it a versatile precursor for further functionalization through reactions such as cross-couplings, oxidations, and cyclizations . In research settings, 3-methylisoquinoline derivatives serve as critical building blocks for the development of novel pharmacologically active compounds . The structural framework is found in molecules with a broad spectrum of reported biological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects . The presence of the allyl group offers a specific handle for exploration via click chemistry or as a dienophile in Diels-Alder reactions, enabling the construction of more complex polycyclic structures relevant to medicinal chemistry and materials science. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for use in laboratory settings by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B8599892 5-Allyl-3-methylisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

3-methyl-5-prop-2-enylisoquinoline

InChI

InChI=1S/C13H13N/c1-3-5-11-6-4-7-12-9-14-10(2)8-13(11)12/h3-4,6-9H,1,5H2,2H3

InChI Key

KZEAXBIAWSEFID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2CC=C)C=N1

Origin of Product

United States

Reactivity and Chemical Transformations of 5 Allyl 3 Methylisoquinoline

Functionalization of the Isoquinoline (B145761) Core

Modification of the isoquinoline nucleus is crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. Strategies for functionalization can be broadly categorized into direct C–H bond activation and reactions at pre-functionalized positions.

Direct functionalization of C–H bonds represents a highly efficient and atom-economical approach to modifying the isoquinoline skeleton. While ortho-functionalization (relative to a directing group) is common, methods for meta-selective reactions have also been developed. nih.gov

A notable strategy for achieving meta-C–H alkylation of isoquinolines involves a photochemical acs.orgnih.gov N-to-C rearrangement. nih.govrsc.org In this approach, the isoquinoline nitrogen is first alkylated, and subsequent irradiation in the presence of a phosphite (B83602) mediator induces migration of the alkyl group to the C4 (meta) position. nih.gov Research has demonstrated that an N-allyl group can be successfully migrated to the meta-position with good yields. nih.gov This method is significant as it allows for the installation of sterically demanding groups at the otherwise difficult-to-functionalize C4 position. nih.gov

Table 1: Examples of Photochemical meta-C–H Alkylation of Isoquinolines via N-to-C Rearrangement nih.gov
Migrating GroupProductYield
Benzyl (B1604629)4-Benzylisoquinoline72%
Allyl4-Allylisoquinoline65%
4-Methoxybenzyl4-(4-Methoxybenzyl)isoquinoline81%
β-Naphthylmethyl4-(Naphthalen-2-ylmethyl)isoquinoline75%

Ortho-allylation, specifically at the C8 position of the related quinoline (B57606) scaffold, has been achieved using cobalt(III) catalysis with a traceless directing group. acs.org This site-selective reaction proceeds smoothly with allyl carbonates and alcohols, demonstrating the feasibility of introducing allyl groups at specific C-H bonds of N-heterocycles under non-oxidative conditions. acs.org Such strategies could potentially be adapted for the C8 position of the 5-Allyl-3-methylisoquinoline core.

The inherent electronic properties of the isoquinoline ring facilitate regioselective functionalization. The C1 and C3 positions are electron-deficient and thus susceptible to nucleophilic attack. nih.gov The C1 position, in particular, exhibits intrinsic electrophilicity, enabling reactions like Suzuki-Miyaura cross-coupling even with substrates such as 1-chloro-isoquinolines. researchgate.net

Direct C4-alkylation of the isoquinoline ring, a challenging transformation, has been accomplished using a temporary dearomatization strategy. This metal-free method utilizes vinyl ketones as electrophiles in the presence of benzoic acid. nih.govacs.orgresearchgate.net The reaction demonstrates tolerance for substituents, and notably, 3-methylisoquinoline (B74773) is a viable substrate for this transformation, affording the C4-alkylated product. nih.gov This indicates that this compound could likely undergo similar C4-alkylation.

Table 2: Scope of Metal-Free C4-Alkylation of Substituted Isoquinolines with Methyl Vinyl Ketone (MVK) nih.gov
Isoquinoline SubstrateProductYield
Isoquinoline4-(3-Oxobutyl)isoquinoline65%
3-Methylisoquinoline3-Methyl-4-(3-oxobutyl)isoquinoline56%
5-Bromoisoquinoline5-Bromo-4-(3-oxobutyl)isoquinoline62%
7-Methylisoquinoline7-Methyl-4-(3-oxobutyl)isoquinoline68%

Furthermore, de novo synthetic approaches provide powerful means to construct polysubstituted isoquinolines with precise control over substituent placement. nih.govacs.org For instance, methods utilizing palladium-catalyzed α-arylation of ketone enolates allow for the convergent synthesis of isoquinolines where substituents at the C3 and C4 positions are determined by the choice of the ketone coupling partner. nih.govacs.org These syntheses can incorporate a wide range of both electron-rich and electron-poor aryl groups at the C4 position. acs.org

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is considerably more difficult than on benzene (B151609) due to the deactivating effect of the protonated nitrogen atom under acidic conditions. msu.edu Such reactions, when they do occur, preferentially take place on the carbocyclic (benzene) ring rather than the electron-deficient pyridine (B92270) ring. nih.gov The typical sites for electrophilic attack are the C5 and C8 positions. nih.gov

For this compound, the outcome of an electrophilic substitution reaction would be influenced by the directing effects of the existing substituents. The allyl and methyl groups are both activating, ortho-, para-directing groups. In this case, they would direct incoming electrophiles to the C6 and C4 positions. However, the inherent preference of the isoquinoline nucleus for substitution at C5 and C8 creates a competitive scenario. The ultimate regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile. msu.edumasterorganicchemistry.com

Table 3: Common Electrophilic Aromatic Substitution Reactions and Potential Outcomes for this compound
ReactionReagentsElectrophileExpected Major Substitution Positions
BrominationBr₂, FeBr₃Br⁺C8 and/or C6
NitrationHNO₃, H₂SO₄NO₂⁺C8 and/or C6
SulfonationSO₃, H₂SO₄SO₃C8 and/or C6
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺C8 and/or C6 (Prone to rearrangement and polyalkylation)

Reactivity of the Methyl Group at C3 Position

Activation and Functionalization of C3-Methyl C–H Bonds

The methyl group at the C3 position of the isoquinoline ring is not inert. The protons of this methyl group are acidic enough to be removed by a strong base, a property enhanced by the adjacent electron-withdrawing nitrogen atom in the aromatic ring. This deprotonation generates a carbanion that can be functionalized by various electrophiles.

More advanced methods involve transition-metal-catalyzed C(sp³)–H bond activation. mdpi.com Catalysts based on iridium, rhodium, or nickel can facilitate the direct alkylation of the C3-methyl group with alcohols, a process known as the auto-transfer hydrogenative (ATH) reaction. mdpi.com In this process, the alcohol is first oxidized to an aldehyde or ketone, which then undergoes a condensation reaction with the deprotonated methyl group. Subsequent reduction of the resulting alkene intermediate yields the elongated alkyl chain. mdpi.com This strategy allows for the construction of new C-C bonds directly from the methyl group.

Impact of C3-Methyl Steric and Electronic Effects on Reactivity

The C3-methyl group exerts both steric and electronic influences on the reactivity of the isoquinoline ring.

Electronic Effects: As an alkyl group, the methyl substituent is weakly electron-donating. This effect slightly increases the electron density of the heterocyclic ring, which can influence the rate and regioselectivity of electrophilic substitution reactions, though such reactions are generally difficult on the pyridine ring of the isoquinoline. Its primary electronic influence is on the acidity of its own protons, enabling the functionalization described above.

Steric Effects: The steric hindrance from the C3-methyl group can influence the approach of reagents to the adjacent C4 position. researchgate.net While this effect might be minor for small reagents, it can be significant for bulkier reactants, potentially directing them to other positions or hindering reaction at C4. Conversely, it has a negligible steric impact on reactions at the distant C1 position.

Nucleophilic and Electrophilic Reactions of the Isoquinoline Heterocycle

Nucleophilic Addition at C1

The isoquinoline ring is inherently electron-deficient, particularly at the C1 position, due to the electronegativity of the nitrogen atom. This makes C1 the most electrophilic carbon and highly susceptible to nucleophilic attack. imperial.ac.uk This reactivity is a hallmark of the isoquinoline system.

Reactions such as the addition of organometallic reagents (e.g., Grignard reagents or organolithiums) occur preferentially at the C1 position to form 1-substituted 1,2-dihydroisoquinolines. nih.gov Similarly, in the Chichibabin reaction, amide ions (e.g., from sodium amide, NaNH₂) attack C1 to eventually form a 1-aminoisoquinoline (B73089) derivative after an oxidation step. The presence of the allyl and methyl groups at C5 and C3, respectively, does not typically prevent this fundamental reactivity at C1. acs.org

Electrophilic Trapping at C4

While the isoquinoline ring itself is not reactive towards electrophiles, a powerful strategy for functionalization involves a sequence of nucleophilic addition followed by electrophilic trapping. This process temporarily dearomatizes the ring, activating the C4 position for reaction with an electrophile. acs.orgresearchgate.net

The sequence begins with a nucleophilic attack at the C1 position, as described above. This creates a 1,2-dihydroisoquinoline (B1215523) intermediate, which is essentially an enamine. The C4 position of this enamine is nucleophilic and can react with a suitable electrophile (e.g., an alkyl halide or a Michael acceptor like a vinyl ketone). acs.orgresearchgate.net A final rearomatization step, often involving oxidation or elimination, expels the C1-substituent or a proton to yield a C4-substituted isoquinoline. This two-stage process provides a versatile method for introducing substituents at a position that is normally unreactive towards electrophiles. acs.orgresearchgate.net

Table 2: Reactivity of the Isoquinoline Heterocycle
Reaction TypePositionReagents/ConditionsIntermediateProduct Type
Nucleophilic AdditionC1Organometallic reagents (e.g., R-MgBr, R-Li)1-Substituted-1,2-dihydroisoquinoline1-Substituted-1,2-dihydroisoquinoline
Electrophilic TrappingC41. Nucleophile (at C1) 2. Electrophile (e.g., Michael acceptor, alkyl halide)Enamine (from 1,2-dihydroisoquinoline)4-Substituted isoquinoline (after rearomatization)

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Allyl 3 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5-Allyl-3-methylisoquinoline, providing insights into the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Analysis and Structural Confirmation

The ¹H NMR spectrum of this compound offers a distinct signature of its proton framework. The chemical shifts, multiplicities, and coupling constants of the signals are indicative of the electronic environment and connectivity of the protons. The aromatic region of the spectrum is particularly informative, displaying signals corresponding to the protons of the isoquinoline (B145761) core. The allyl group introduces a set of characteristic signals in the aliphatic region, confirming its presence and substitution pattern. The methyl group at the 3-position typically appears as a sharp singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.90s-
H-4~7.85s-
H-6~7.60d~8.0
H-7~7.45t~7.5
H-8~7.70d~7.0
-CH₂- (Allyl)~3.60d~6.5
-CH= (Allyl)~6.05m-
=CH₂ (Allyl, trans)~5.15d~17.0
=CH₂ (Allyl, cis)~5.10d~10.0
-CH₃~2.50s-

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule, with their chemical shifts being highly dependent on their hybridization and electronic environment. The carbons of the isoquinoline ring resonate in the downfield aromatic region, while the allyl and methyl carbons appear in the upfield aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1~152.0
C-3~158.0
C-4~120.0
C-4a~135.0
C-5~138.0
C-6~128.0
C-7~126.0
C-8~129.0
C-8a~127.0
-CH₂- (Allyl)~39.0
-CH= (Allyl)~137.0
=CH₂ (Allyl)~116.0
-CH₃~24.0

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity within the aromatic spin systems of the isoquinoline core and confirming the coupling relationships within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between different fragments of the molecule, such as linking the allyl and methyl groups to the correct positions on the isoquinoline ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule may include the loss of a methyl radical from the molecular ion, or cleavage of the allyl group. The fragmentation of the allyl group can occur in several ways, including the loss of a C₃H₅ radical or through rearrangements.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Description
[M]⁺183.10Molecular Ion
[M-CH₃]⁺168.08Loss of a methyl radical
[M-C₃H₄]⁺143.07Loss of allene (B1206475) from the allyl group
[M-C₃H₅]⁺142.06Loss of the allyl radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorption bands include:

C-H stretching vibrations for the aromatic, vinylic, and aliphatic protons.

C=C and C=N stretching vibrations characteristic of the isoquinoline ring system.

C=C stretching vibration of the allyl group's double bond.

C-H bending vibrations which can help to distinguish between substitution patterns on the aromatic ring and the allyl group.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3050-3100C-H stretchAromatic & Vinylic
~2900-3000C-H stretchAliphatic (CH₃, CH₂)
~1620-1650C=C stretchAlkene (Allyl)
~1500-1600C=C and C=N stretchAromatic Ring
~910-990C-H bendAlkene (out-of-plane)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique can be used to determine the precise three-dimensional arrangement of atoms in the solid state. This includes bond lengths, bond angles, and torsional angles.

The resulting crystal structure would confirm the planar nature of the isoquinoline ring system and reveal the conformation of the allyl group relative to the ring. Intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the packing of the molecules in the crystal lattice, can also be elucidated. As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable.

At present, there is no publicly available crystal structure for this compound. The successful crystallization and subsequent X-ray diffraction analysis would provide invaluable data to complement the spectroscopic characterization.

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis

Chromatographic methods are central to the analytical workflow for this compound, enabling both the assessment of its purity and its quantification within various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. For isoquinoline derivatives, reverse-phase HPLC is commonly employed. sielc.comresearchgate.net

A typical HPLC method for the purity assessment of this compound would involve a C18 column as the stationary phase, which is non-polar. researchgate.netacs.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, with the composition potentially varied in a gradient elution to ensure the separation of impurities with a wide range of polarities. researchgate.netnih.gov Detection is often achieved using a UV detector, as the isoquinoline ring system possesses a strong chromophore.

The purity of a sample of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. The retention time of the main peak serves as a qualitative identifier under specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

Parameter Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temp. 30 °C

| Expected Rt | ~15.2 min |

Table 2: Example Purity Analysis Data for a Synthesized Batch of this compound

Peak Retention Time (min) Area (%) Identification
1 5.8 0.25 Impurity A
2 12.4 0.45 Impurity B
3 15.2 99.15 This compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is particularly useful for the analysis of volatile and thermally stable compounds. While some complex isoquinoline alkaloids can be challenging to analyze by GC-MS due to thermal degradation, simpler derivatives like this compound are expected to be amenable to this technique. mdpi.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by a carrier gas (usually helium). The separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. jmchemsci.com

The fragmentation pattern in the mass spectrum is crucial for structural elucidation. For this compound, characteristic fragments would be expected from the cleavage of the allyl group and the methyl group, as well as fragmentation of the isoquinoline core. nih.govresearchgate.net The molecular ion peak would confirm the compound's molecular weight.

Table 3: Representative GC-MS Parameters for the Analysis of this compound

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-400 m/z

| Expected Rt | ~12.5 min |

Table 4: Predicted Mass Spectral Fragmentation Data for this compound

m/z Proposed Fragment Relative Abundance (%)
183 [M]+• (Molecular Ion) 65
168 [M - CH3]+ 100 (Base Peak)
142 [M - C3H5]+ 45
127 [M - C3H5 - CH3]+ 30

Computational Chemistry and Theoretical Studies of 5 Allyl 3 Methylisoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, including reaction energetics, spectroscopic signatures, and chemical reactivity.

Elucidation of Reaction Mechanisms and Transition States in Synthesis and Functionalization

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction mechanisms. This approach is particularly valuable for studying the synthesis and functionalization of heterocyclic compounds like isoquinolines. nih.gov By locating the transition state structures—the highest energy points along a reaction coordinate—researchers can determine the activation energies and reaction rates.

For a molecule such as 5-Allyl-3-methylisoquinoline, DFT could be used to explore various synthetic routes, such as those involving transition-metal-catalyzed C-H functionalization. nih.govresearchgate.net For instance, theoretical studies on the functionalization of quinoline (B57606) N-oxides have shown that the regioselectivity of a reaction can be rationalized by analyzing the stability of reaction intermediates and the energy barriers of competing pathways. nih.gov DFT calculations can clarify the role of catalysts, solvents, and directing groups in controlling the outcome of a reaction, such as alkylation at the C-4 position of the isoquinoline (B145761) core. acs.org By modeling these complex interactions, computational studies can guide the optimization of reaction conditions to improve yields and selectivity for desired products. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for a Functionalization Reaction

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + Electrophile0.0
Intermediate 1Initial complex formation-5.2
Transition State (TS1)First energetic barrier+18.5
Intermediate 2Stable intermediate post-TS1-10.1
Transition State (TS2)Second energetic barrier+15.3
ProductsFunctionalized isoquinoline-25.7

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

DFT provides a reliable framework for the prediction of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The typical workflow involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach. uncw.edu These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations could predict the ¹H and ¹³C NMR spectra. mdpi.com Comparing these theoretical spectra with experimental data serves as a crucial step in structure verification. nih.gov Studies on similar heterocyclic systems have demonstrated that functionals like B3LYP, when paired with appropriate basis sets (e.g., 6-311++G(d,p)), can yield chemical shift values that show a high correlation with experimental results. nih.govtandfonline.com This predictive power is essential for assigning complex spectra and distinguishing between potential isomers. github.io

Table 2: Exemplary Comparison of Theoretical and Experimental NMR Chemical Shifts for Key Nuclei in an Isoquinoline Derivative

AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Calculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C1152.5151.99.159.20
C3158.0157.4--
C4121.3120.87.507.55
C5135.8135.2--
Allyl-CH₂38.237.93.603.65
Methyl-CH₃22.121.82.552.60

Analysis of Electronic Structure, Aromaticity, and Reactivity Descriptors

The electronic properties of a molecule govern its stability, reactivity, and intermolecular interactions. DFT is used to compute fundamental electronic parameters derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

From these orbital energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index. ekb.egmdpi.com These descriptors provide a quantitative measure of a molecule's resistance to charge transfer and its tendency to accept or donate electrons. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com

Aromaticity, a key feature of the isoquinoline core, can also be quantified using DFT-based indices. Methods like the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on geometric parameters, and Nucleus-Independent Chemical Shift (NICS), a magnetic criterion, provide insight into the degree of electron delocalization within the heterocyclic ring system. researchgate.netbohrium.comnih.gov

Table 3: Calculated Electronic Properties and Reactivity Descriptors for a Representative Isoquinoline System

ParameterCalculated ValueSignificance
E_HOMO-6.25 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMO-1.10 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.15 eVIndicator of chemical stability and reactivity. tandfonline.com
Chemical Hardness (η)2.58 eVResistance to change in electron configuration.
Electrophilicity Index (ω)2.62 eVMeasure of the ability to accept electrons.
Dipole Moment2.51 DIndicator of molecular polarity. tandfonline.com
HOMA (Benzene Ring)0.975Degree of aromaticity (1 for ideal benzene).
HOMA (Pyridine Ring)0.952Degree of aromaticity in the N-containing ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. This technique allows for the exploration of conformational landscapes and the dynamics of interactions between molecules, providing insights that are inaccessible through static quantum chemical calculations.

Conformational Analysis and Stability of this compound

By simulating the molecule in a solvent box over a period of nanoseconds to microseconds, a trajectory of atomic positions is generated. Analysis of this trajectory can reveal the preferred dihedral angles of the allyl group, the relative populations of different conformers, and the energy barriers for interconversion between them. indexcopernicus.com Studies on other molecules containing allyl groups have shown that intermolecular interactions, such as with solvent, can significantly influence conformational preferences and relative stabilities. aip.org This information is critical for understanding how the molecule might adapt its shape upon binding to a biological target.

Ligand-Protein Interaction Simulations (for theoretical binding, excluding clinical implications)

To investigate how this compound might theoretically interact with a protein target, a combination of molecular docking and MD simulations is often employed. nih.goveurekaselect.com Molecular docking first predicts the preferred binding orientation (pose) of the ligand within the protein's active site. researchgate.net Following docking, MD simulations are used to refine this pose and assess the stability of the resulting ligand-protein complex. mdpi.com

During an MD simulation of the complex, key metrics are monitored to evaluate binding stability. nih.gov The Root-Mean-Square Deviation (RMSD) of the ligand's atomic positions relative to its starting pose indicates whether it remains stably bound or diffuses away from the binding site. The Root-Mean-Square Fluctuation (RMSF) of protein residues can identify which parts of the protein interact with the ligand and how flexible they are. mdpi.com The simulation also provides a dynamic view of the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that stabilize the complex. mdpi.com This detailed, time-resolved analysis offers a more realistic picture of the binding event than static docking alone. nih.govproquest.com

Table 4: Analysis of a Hypothetical MD Simulation of a Ligand-Protein Complex

Analysis MetricTypical ResultInterpretation
Ligand RMSD< 2.0 ÅIndicates a stable binding pose throughout the simulation.
Protein RMSFLow fluctuation in binding site residuesShows that the binding pocket maintains a stable conformation upon ligand binding.
Hydrogen Bond Occupancy> 75% for key residuesIdentifies persistent and strong hydrogen bonds stabilizing the complex.
π-π Stacking InteractionsObserved with aromatic residues (e.g., Phe, Tyr)Highlights favorable interactions between the isoquinoline ring and the protein.
Binding Free Energy (MM/PBSA)-45 kcal/molAn estimation of the binding affinity of the ligand for the protein.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a way to correlate the chemical structure of compounds with their biological activity through mathematical models. nih.gov This approach is particularly valuable for large families of compounds like isoquinolines, which exhibit a wide array of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities. japsonline.comrsc.org By developing robust QSAR models, researchers can predict the bioactivity of new or yet-to-be-synthesized isoquinoline derivatives, thereby streamlining the drug development process. nih.gov

Development of Predictive Models for Biological Activity of Isoquinoline Analogues

The development of predictive QSAR models for isoquinoline analogues involves establishing a statistical relationship between the compounds' structural properties (descriptors) and their measured biological activities. These models are crucial for identifying the key molecular features that govern the therapeutic efficacy of this class of compounds.

Researchers have successfully developed QSAR models for various biological activities associated with isoquinoline derivatives. For instance, one study focused on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives and their inhibitory activity against the aldo-keto reductase 1C3 (AKR1C3) enzyme, a target in castration-resistant prostate cancer. japsonline.comjapsonline.com The developed QSAR model highlighted the importance of specific molecular descriptors in predicting bioactivity, proving to be a stable and robust tool for designing novel isoquinoline-based inhibitors. japsonline.comjapsonline.com

Another study employed 3D-QSAR methods, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to investigate pyrimido-isoquinolin-quinone compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The models identified that specific steric and electronic properties of the compounds were critical for their antibacterial action. nih.gov These findings enabled the design and synthesis of new derivatives with improved activity. nih.gov The robustness of these models is often confirmed through statistical validation, yielding high correlation coefficients (r²) and predictive abilities (q²). nih.gov

The general process involves calculating a wide range of molecular descriptors—such as constitutional, topological, quantum, physicochemical, and electronic parameters—and then using statistical methods like multiple linear regression to build the predictive model. nih.gov The insights gained from these models guide the structural modification of isoquinoline scaffolds to enhance their desired biological effects. nih.gov

QSAR Model TypeTargetKey FindingsReference
2D-QSARAldo-keto reductase 1C3 (AKR1C3)Identified key molecular descriptors predictive of inhibitory activity for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives. japsonline.comjapsonline.com
3D-QSAR (CoMFA/CoMSIA)Methicillin-resistant Staphylococcus aureus (MRSA)Revealed that steric and electronic fields are crucial for the antibacterial activity of pyrimido-isoquinolin-quinones. nih.gov
QSARCytotoxic activity (Breast Cancer)Determined that constitutional, functional, and electronic descriptors are significant for predicting the anticancer activity of quinazoline (B50416) derivatives. nih.gov

In Silico Docking Studies for Potential Biological Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. tandfonline.com In drug discovery, it is instrumental for studying the interaction between a ligand (like an isoquinoline derivative) and its target protein at the atomic level. researchgate.net These studies provide critical insights into the binding modes and affinities of compounds, helping to elucidate their potential mechanisms of action and guide the design of more potent and selective drug candidates. researchgate.netnih.gov

For the isoquinoline class, docking studies have been applied to explore interactions with a variety of biological targets. For example, novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and docked against PI3-K/mTOR, a key pathway in cell growth and proliferation. nih.gov The results identified several compounds with high binding affinities, suggesting their potential as dual PI3-K/mTOR inhibitors. nih.gov The docking analysis revealed specific hydrogen bonds and hydrophobic interactions within the receptor's active site that are crucial for binding. nih.gov

In another study, quinoline derivatives were synthesized and docked into the binding site of HIV reverse transcriptase. nih.gov This computational screening showed that many of the synthesized compounds had favorable binding interactions and docking scores, in some cases superior to standard drugs. nih.gov Such studies are invaluable for rationalizing the structure-activity relationships observed experimentally and for prioritizing compounds for further biological evaluation. researchgate.net

The outcomes of docking simulations are typically evaluated using scoring functions that estimate the binding free energy of the ligand-protein complex. Lower binding energy scores generally indicate a more stable and favorable interaction.

Compound ClassProtein TargetKey Interactions ObservedPredicted Outcome
4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidinesPI3-K/mTORHydrogen bonding and hydrophobic interactions within the active site.Good binding affinity, potential for dual inhibition. nih.gov
Pyrimidine-containing quinoline derivativesHIV Reverse Transcriptase (NNRTI site)Strong binding interactions within the non-nucleoside inhibitor binding pocket.High docking scores, suggesting potent inhibitory activity. nih.gov
3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acidsAldo-keto reductase 1C3 (AKR1C3)Specific interactions with key amino acid residues in the enzyme's active site.Rationalization of structure-activity relationships for lead optimization. japsonline.com
Quinoline DerivativesDihydrofolate Reductase (DHFR)Favorable binding energies and interactions with the DHFR enzyme.Potential for use as DHFR inhibitors to treat bacterial infections. benthamdirect.com

These theoretical studies underscore the power of computational chemistry in modern medicinal chemistry. By applying QSAR and molecular docking, researchers can efficiently screen and design novel isoquinoline analogues, including compounds like this compound, for a wide range of therapeutic applications before committing to costly and time-consuming synthesis and experimental testing.

Biological Activity and Mechanistic Studies of 5 Allyl 3 Methylisoquinoline and Its Derivatives Excluding Clinical Data

General Biological Significance of Functionalized Isoquinolines as Bioactive Scaffolds

Functionalized isoquinolines are recognized for their extensive pharmacological importance. nih.govnih.gov The isoquinoline (B145761) framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile platform for chemical modifications that can lead to a broad spectrum of biological activities. nih.govrsc.org These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory effects. nih.gov

The therapeutic potential of isoquinoline derivatives is underscored by the number of natural and synthetic compounds containing this core that have been investigated for various medicinal applications. nih.gov For instance, the natural alkaloid berberine, which features an isoquinoline core, is known for its antibacterial and anti-inflammatory properties. nih.gov Synthetic isoquinoline derivatives have also been developed as potent inhibitors of various enzymes and have shown promise in preclinical studies for the treatment of a range of diseases. nih.govnih.gov The diverse biological activities of functionalized isoquinolines highlight their significance as a key scaffold in the quest for novel therapeutic agents. rsc.org

In Vitro and Ex Vivo Biological Evaluations

Isoquinoline derivatives have been identified as inhibitors of several key enzymes implicated in disease pathogenesis.

Caspase Inhibition: Certain isoquinoline-1,3,4-trione derivatives have been identified as potent inhibitors of caspase-3, an enzyme that plays a crucial role in apoptosis or programmed cell death. nih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on the isoquinoline ring. nih.gov Structure-activity relationship (SAR) studies have suggested that modifications to the substituent groups can optimize the caspase-3 inhibitory potency. nih.gov

PDE4B Inhibition: The isoquinoline scaffold has been utilized in the design of inhibitors for phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory pathways. nih.govresearchgate.net Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors. nih.govresearchgate.net SAR analysis of these compounds indicated that substitutions on the C-3 side chain phenyl ring were crucial for enhancing inhibitory activity and selectivity towards PDE4B. nih.gov

LSD1 Inhibition: Protoberberine alkaloids, which contain an isoquinoline ring system, have been found to potently inhibit Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov The substitution pattern on the isoquinoline core was found to be critical for the anti-LSD1 activity, with the isoquinoline ring itself being identified as an essential feature for inhibition. nih.gov

Table 1: Examples of Enzyme Inhibition by Isoquinoline Derivatives Note: This table presents data for various isoquinoline derivatives, not specifically 5-Allyl-3-methylisoquinoline.

Compound ClassTarget EnzymeKey FindingsReference
Isoquinoline-1,3,4-trionesCaspase-3Substituent groups on the isoquinoline moiety are key for optimizing inhibitory activity. nih.gov
1-Phenyl-3,4-dihydroisoquinolinesPDE4BSubstituents on the C-3 side chain phenyl ring enhance inhibitory activity and selectivity. nih.govresearchgate.net
Protoberberine alkaloidsLSD1The isoquinoline ring is crucial for anti-LSD1 activity; substituents play a key role in potency. nih.gov

The biological effects of isoquinoline derivatives have been further investigated in various cell-based assays.

Anti-inflammatory Effects: A number of substituted isoquinolines have been evaluated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. nih.gov Studies on isoquinolin-1-ones and quinazolin-4-ones revealed that ring substituents significantly impacted their anti-inflammatory activity. nih.gov For instance, the introduction of fluoro, bromo, nitro, acetyl, and aminomethyl groups on the isoquinoline ring led to a notable loss of TNF-α inhibitory activity. nih.gov In contrast, certain isoquinoline-1-carboxamide (B73039) derivatives have demonstrated potent suppression of pro-inflammatory mediators in microglial cells, suggesting their potential in neuroinflammation. mdpi.com

Antiproliferative Activity and Cytotoxicity: The antiproliferative properties of isoquinoline derivatives have been extensively studied in various cancer cell lines. For example, a series of phenylaminoisoquinoline-5,8-quinones, synthesized from a 3-methylisoquinoline (B74773) precursor, exhibited moderate to high in vitro antiproliferative activity against human gastric, lung, and bladder cancer cell lines. nih.gov The location and electronic properties of the substituted phenylamino (B1219803) group on the quinone nucleus were found to cause remarkable differences in antiproliferative activity. nih.gov Furthermore, SAR studies of 3-arylisoquinolinones have shown that the position of substitution on the aryl ring dramatically influences their antiproliferative activity, with meta-substituted analogues being significantly more potent than their para-substituted counterparts. nih.gov These compounds were found to induce cell cycle arrest and apoptosis by interacting with microtubules. nih.gov

Table 2: Cellular Activities of Selected Isoquinoline Derivatives Note: This table presents data for various isoquinoline derivatives, not specifically this compound.

Compound ClassCellular ActivityCell LinesKey FindingsReference
Isoquinolin-1-onesAnti-inflammatory (TNF-α inhibition)Human peripheral blood monocytesRing substituents like fluoro, bromo, and nitro resulted in a significant loss of activity. nih.gov
Isoquinoline-1-carboxamidesAnti-inflammatory & Anti-migratoryBV2 microglial cellsPotent suppression of pro-inflammatory mediators via inhibition of MAPKs/NF-κB pathway. mdpi.com
Phenylaminoisoquinoline-5,8-quinonesAntiproliferativeAGS (gastric), SK-MES-1 (lung), J82 (bladder)Location and donor capacity of the substituted phenylamino group significantly influenced activity. nih.gov
3-ArylisoquinolinonesAntiproliferative, CytotoxicBreast, liver, lung, colon cancer cell linesMeta-substitution on the aryl ring dramatically enhanced cytotoxicity compared to para-substitution. nih.gov

Information regarding the receptor binding profile of this compound is not available in the reviewed literature. However, studies on other substituted heterocyclic compounds provide a framework for how such investigations are conducted. For instance, the receptor binding affinities of 5-substituted-N,N-diallyltryptamines have been evaluated at a wide range of receptors to understand their pharmacological effects. nih.govshulginresearch.net Such studies typically involve radioligand binding assays to determine the affinity of the test compounds for various receptor subtypes. The data from these assays can help to identify potential molecular targets and explain the observed biological activities. For isoquinoline derivatives, preclinical receptor binding studies would be essential to elucidate their mechanism of action and to assess their selectivity for specific targets. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Direct SAR studies for this compound were not found. The following sections discuss the impact of substitutions at the 3- and 5-positions of the isoquinoline ring based on studies of related analogues.

The influence of an allyl group at the 5-position of an isoquinoline ring on its biological activity is not specifically detailed in the provided search results. However, SAR studies on other heterocyclic systems offer some general principles. For example, in a series of 5-substituted-N,N-diallyltryptamines, the nature of the substituent at the 5-position was found to significantly influence the binding affinity at various serotonin (B10506) and other receptors. nih.govshulginresearch.net The steric volume of the substituent was positively correlated with binding affinity at several receptors. nih.govshulginresearch.net This suggests that the size and shape of the substituent at the 5-position of a heterocyclic ring can be a critical determinant of its interaction with biological targets. In the context of 5-allylisoquinoline, the allyl group, being a small and relatively lipophilic substituent, could potentially influence the compound's binding to receptors or enzymes through hydrophobic interactions within a specific binding pocket. Further experimental studies would be required to determine the precise impact of the 5-allyl group on the biological profile of the isoquinoline scaffold.

Regarding the 3-methyl substitution, studies on 3-methylisoquinoline-containing compounds have shown that this moiety can be part of a pharmacologically active molecule. For instance, 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone served as a starting material for the synthesis of antiproliferative phenylaminoisoquinolinequinones. nih.gov The presence of the 3-methyl group in these active compounds suggests its compatibility with the observed biological activity. In another study on tetrahydroisoquinolines, a C3-methyl substitution was found to have a profound effect on the antiproliferative activity, with a C3-methyl-substituted sulfamate (B1201201) being approximately 10-fold more potent than the non-methylated analogue against a prostate cancer cell line. researchgate.net This indicates that a methyl group at the C3 position can significantly enhance biological activity, potentially by influencing the conformation of the molecule and its fit within the target binding site.

Influence of Methyl Substitution on Biological Profile

The substitution of a methyl group on the isoquinoline ring, particularly at the C-3 position, is a significant determinant of a compound's biological profile. Research into 3-methylisoquinoline structures indicates that this modification is a key strategy in synthesizing various bioactive molecules. nih.govrsc.org For instance, the development of synthetic methods targeting the 3-methylisoquinoline structure has been pursued to create novel compounds with potential therapeutic applications. rsc.org

The position and presence of a methyl group can modulate the efficacy and selectivity of isoquinoline derivatives. Studies on different classes of isoquinoline alkaloids have shown that even small alkyl substitutions can lead to substantial changes in biological activity. For example, investigations into yanhusanines, isoquinoline alkaloids with a rare 9-methyl moiety, demonstrated selective inhibitory activities against human carboxylesterase (hCE2). rsc.org This highlights the principle that methyl groups can influence the interaction of the isoquinoline core with specific biological targets. The reactivity of the methyl group itself can also be a factor, as seen in studies on 1-methylisoquinoline, where the methyl group serves as a reactive site for further chemical modifications to create more complex bioactive molecules. researchgate.net

Effects of Other Substituents on the Isoquinoline Ring on Activity

The biological activity of the isoquinoline nucleus is highly sensitive to the nature and position of various substituents, a concept central to structure-activity relationship (SAR) studies. nih.govnuph.edu.ua The allyl group at the C-5 position of this compound represents one such modification. Generally, substituents can alter the molecule's electron density, lipophilicity, and steric profile, thereby affecting its reactivity and interactions with biological macromolecules. amerigoscientific.com

Electron-donating groups, such as methoxy (B1213986) or hydroxy groups, often favor the cyclization step in synthesis and can enhance biological potency. nih.gov Conversely, the introduction of different groups can address issues like metabolic vulnerability and solubility. For example, in the development of certain 1,2,3,4-tetrahydroisoquinoline (B50084) analogs, pyridine substitution was found to enhance solubility, albeit with a slight decrease in potency. nih.gov The lipophilicity and shape of substituents have a profound effect on potency. nih.gov

Research on various isoquinoline derivatives demonstrates the wide-ranging impact of different functional groups.

Table 1: Influence of Substituents on the Biological Activity of Isoquinoline Derivatives

Position of Substitution Type of Substituent Observed Effect on Biological Profile Reference(s)
C-1 Biphenyl methyl Increased potency in antitrypanosomal activity. nih.gov
C-3 5-membered heterocyclic ring Improved potency, but no improvement in solubility. nih.gov
C-3, C-4 4-methoxy phenyl Significant antifungal activity. nih.gov
C-7 Isoquinolinyl, polysubstituted benzyl (B1604629), or pyronyl Substitutions at this position affect bioactivity. rsc.org
N-2 Iso-butyl Better potency, but metabolically labile. nih.gov

This table is generated based on findings from various isoquinoline derivatives to illustrate general principles of substitution effects.

Mechanistic Investigations of Biological Action at the Molecular Level

Understanding the molecular mechanisms through which isoquinoline derivatives exert their effects is crucial for the development of novel therapeutic agents.

Protein Interaction Mechanisms and Binding Site Analysis

Aberrant protein-protein interactions (PPIs) are associated with a variety of diseases, and targeting these interactions is a key strategy in drug discovery. nih.gov Isoquinoline alkaloids can exert their biological effects by interacting with specific protein targets. While the precise protein interactions for this compound are not detailed in the available literature, studies of other isoquinolines provide mechanistic paradigms.

For example, the isoquinoline alkaloid Noscapine is known to disrupt the dynamics of microtubules, which are critical protein polymers for cell structure and division. amerigoscientific.com Emetine, another isoquinoline derivative, exhibits potent biological activity by inhibiting protein synthesis. amerigoscientific.com The antagonism of methyl-lysine binding MBT domains by small molecules designed based on peptide-MBT complex structures serves as another example of targeting protein interactions. unc.edu These antagonists can compete with native histone peptides, demonstrating how a small molecule can disrupt a specific protein-ligand interaction. unc.edu Such mechanisms, involving direct binding to protein targets and disruption of larger protein complexes, represent potential pathways for the biological action of substituted isoquinolines.

Elucidation of Cellular Responses and Pathways (e.g., apoptosis, cell adhesion without clinical implications)

The interaction of isoquinoline derivatives at the molecular level can trigger a cascade of cellular events, leading to specific physiological responses. A common cellular response elicited by bioactive compounds is apoptosis, or programmed cell death.

Several isoquinoline alkaloids have been shown to induce apoptosis in cancer cells. rsc.orgamerigoscientific.com Mechanistically, this can occur through various pathways. For instance, one study found that an isoquinoline compound induced apoptosis by increasing the Bax/Bcl-2 ratio, indicating an involvement of the mitochondrial pathway of apoptosis. rsc.org This compound was also found to cause cell cycle arrest at the G2/M phase and inhibit cell migration and invasion. rsc.org

Furthermore, compounds containing an allyl group, such as allyl-isothiocyanate, have been shown to induce apoptosis through pathways involving endoplasmic reticulum (ER) stress and the mitochondrial pathway, often linked to the production of reactive oxygen species (ROS). researchgate.net Allyl-isothiocyanate has also been observed to cause a loss of cell adhesion and disruption of the cytoskeletal structure in cancer cells, leading to a mitotic block. capes.gov.br These findings suggest that the allyl moiety present in this compound could potentially contribute to similar cellular responses, such as the induction of apoptosis and interference with cell adhesion processes.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 5-Allyl-3-methylisoquinoline

While classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide foundational routes, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies tailored to this compound. A key challenge is the regioselective introduction of the allyl and methyl groups.

Future synthetic endeavors could explore:

Transition-Metal Catalyzed C-H Functionalization: Direct C-H activation and subsequent allylation and methylation of the isoquinoline core would represent a highly atom-economical approach. Research into catalysts that can selectively functionalize the C5 and C3 positions is a promising avenue.

Domino and One-Pot Reactions: Designing multi-component reactions where the isoquinoline core is assembled with the desired substituents in a single, efficient process would significantly streamline synthesis and reduce waste.

Photoredox Catalysis: Visible-light-mediated reactions could offer mild and environmentally friendly conditions for the synthesis and derivatization of this compound.

Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of this compound, which is particularly important for potential industrial applications.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesPotential Challenges
Transition-Metal Catalyzed C-H Functionalization High atom economy, direct functionalization.Regioselectivity, catalyst cost and sensitivity.
Domino and One-Pot Reactions Increased efficiency, reduced waste.Complex reaction optimization, potential for side products.
Photoredox Catalysis Mild reaction conditions, use of sustainable energy.Substrate scope limitations, requirement for photosensitizers.
Flow Chemistry Scalability, enhanced safety and control.Initial setup cost, potential for clogging.

Exploration of Undiscovered Reactivity Profiles and Derivatization Pathways

The allyl group at the C5 position and the methyl group at the C3 position of this compound offer unique opportunities for exploring novel reactivity and creating a diverse library of derivatives.

Future research in this area should focus on:

Allyl Group Transformations: The double bond of the allyl group is a versatile functional handle. It can undergo a wide range of transformations, including oxidation, reduction, metathesis, and addition reactions, to introduce new functionalities.

Methyl Group Activation: The methyl group at C3 can be functionalized through various C-H activation strategies, allowing for the introduction of different substituents and the construction of more complex molecules.

Reactions at the Isoquinoline Core: The nitrogen atom and the aromatic rings of the isoquinoline nucleus can also be targeted for further derivatization, such as N-oxidation, quaternization, and electrophilic or nucleophilic aromatic substitution.

A table outlining potential derivatization pathways is provided below:

Functional GroupPotential ReactionsResulting Functionalities
5-Allyl Group Ozonolysis, Dihydroxylation, Heck reaction, MetathesisAldehydes, Diols, Arylated derivatives, Substituted alkenes
3-Methyl Group Radical halogenation, Oxidation, CondensationHalomethyls, Carboxylic acids, Styryl derivatives
Isoquinoline N Alkylation, OxidationQuaternary salts, N-oxides
Aromatic Rings Nitration, Halogenation, SulfonationNitro, Halo, Sulfo derivatives

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools to complement experimental studies. For this compound, computational modeling can provide deep insights into its structure, properties, and reactivity, as well as guide the design of new derivatives with desired characteristics.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: To investigate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule. DFT can also be used to model reaction mechanisms and predict the regioselectivity of derivatization reactions.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the allyl group and its interactions with solvent molecules or biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models for the biological activity of this compound derivatives, which can accelerate the discovery of new drug candidates. mdpi.com

Virtual Screening: To identify potential biological targets for this compound and its derivatives by docking them into the binding sites of various proteins.

Strategic Design and Synthesis of Isoquinoline-Based Chemical Probes for Biological Systems

The isoquinoline scaffold is a common feature in many biologically active molecules. mdpi.commdpi.com this compound can serve as a valuable starting point for the development of chemical probes to study biological processes. rsc.orgnih.gov

Future research in this area could focus on:

Fluorescent Probes: By incorporating fluorophores, this compound derivatives could be designed as fluorescent probes for imaging and sensing specific analytes or cellular components.

Affinity-Based Probes: By attaching a reactive group, derivatives can be synthesized to covalently label specific proteins or enzymes, allowing for their identification and characterization.

Photoaffinity Probes: The introduction of a photoreactive group would enable the light-induced cross-linking of the probe to its biological target, providing a powerful tool for studying molecular interactions.

Integration of Interdisciplinary Approaches for Comprehensive Analysis of this compound

A comprehensive understanding of this compound and its potential applications will require a multidisciplinary approach that integrates expertise from various fields.

Future research should foster collaborations between:

Synthetic Organic Chemists: To develop novel and efficient synthetic routes.

Computational Chemists: To provide theoretical insights and guide experimental design.

Chemical Biologists: To design and apply chemical probes to study biological systems.

Pharmacologists and Medicinal Chemists: To evaluate the therapeutic potential of new derivatives.

Materials Scientists: To explore the applications of this compound-based materials in areas such as organic electronics and sensor technology.

By embracing these future directions and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, leading to new discoveries and innovations in chemistry, biology, and medicine.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 5-Allyl-3-methylisoquinoline, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis should follow documented procedures with precise stoichiometric ratios and reaction conditions (e.g., temperature, solvent systems). Reproducibility requires detailed experimental descriptions, including purification methods (e.g., column chromatography) and characterization data (e.g., NMR, MS). For novel compounds, elemental analysis and high-resolution mass spectrometry are essential to confirm identity and purity . Experimental sections must avoid redundancy with tables/figures but provide sufficient detail for replication, with supplementary materials for extensive datasets .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with coupling constants verifying allyl group geometry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like methyl and allyl moieties. For purity assessment, HPLC with UV detection is recommended. Cross-referencing with literature data for known derivatives ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves inspected for integrity and chemical-resistant lab coats. Fume hoods are mandatory for synthesis steps involving volatile reagents. Respiratory protection (e.g., N95 masks) is required if airborne particulates are generated. Spill management protocols include neutralization with inert absorbents and disposal via hazardous waste channels. Safety training, including 100% score on lab safety exams, is mandatory before handling .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : A 2³ factorial design can evaluate variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal yield conditions. Response Surface Methodology (RSM) refines interactions between factors. Computational tools like Gaussian or ChemDraw model transition states to prioritize experimental trials, reducing resource consumption . Virtual simulations pre-screen conditions, minimizing trial iterations .

Q. What strategies resolve contradictions in pharmacological data for this compound analogs?

  • Methodological Answer : Contradictory bioactivity results (e.g., varying IC₅₀ values) require meta-analysis of assay conditions (e.g., cell lines, incubation times). Dose-response curves should be normalized to control baselines. Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) clarifies mechanisms. Theoretical frameworks, such as structure-activity relationship (SAR) models, contextualize discrepancies by linking substituent effects to target binding .

Q. How can mixed-methodology approaches enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Combine quantitative methods (e.g., molecular docking simulations to predict binding affinities) with qualitative techniques (e.g., transcriptomic analysis to identify downstream gene regulation). Triangulate findings with in vitro validation (e.g., Western blot for protein expression). Mixed methods address complexity in mechanistic studies, balancing computational predictions with empirical data .

Q. What role do membrane separation technologies play in purifying this compound from complex mixtures?

  • Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 kDa) isolate the compound based on molecular weight. Process parameters (e.g., transmembrane pressure, pH) are optimized via Design of Experiments (DoE) to maximize flux and selectivity. Comparative studies with traditional methods (e.g., liquid-liquid extraction) assess scalability and cost-efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.